

Lerociclib: A Preclinical Technical Guide to a Novel CDK4/6 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

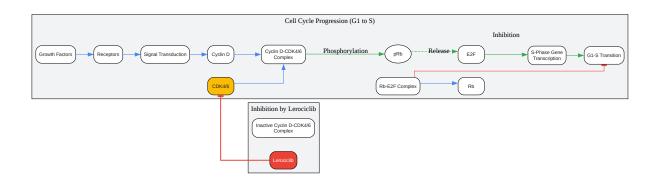
Introduction

Lerociclib (formerly G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. **Lerociclib** is under investigation as a monotherapy and in combination with other targeted agents across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical data for **Lerociclib**, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental protocols used to generate these findings.

Mechanism of Action

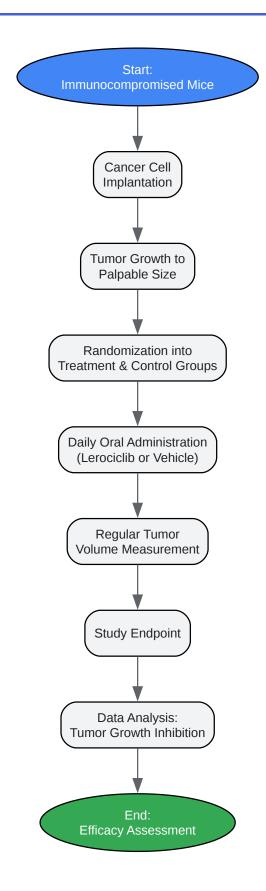
Lerociclib selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3]











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References

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